Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate
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Overview
Description
Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate is an organic compound that features a tert-butyl ester group, an amino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(3-fluorophenyl)butanoate typically involves the esterification of 3-amino-3-(3-fluorophenyl)butanoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually require anhydrous conditions and elevated temperatures to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes utilize microreactor systems that allow for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-3-(3-fluorophenyl)butanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-3-(4-fluorophenyl)butanoate
- Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate
- Tert-butyl 3-amino-3-(3-chlorophenyl)butanoate
Uniqueness
Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)9-14(4,16)10-6-5-7-11(15)8-10/h5-8H,9,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGOJADGDNMCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C1=CC(=CC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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